Cas no 881668-93-5 (5-methoxyquinolin-3-amine)

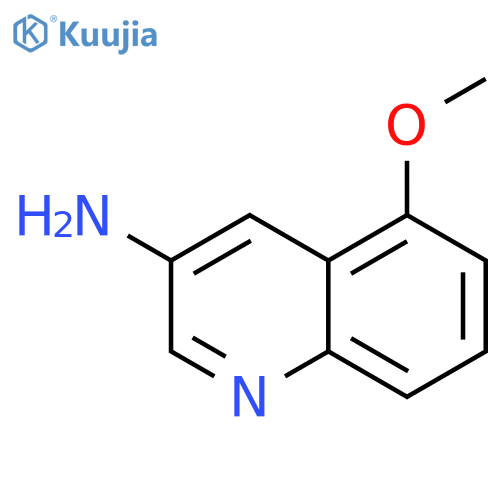

5-methoxyquinolin-3-amine structure

商品名:5-methoxyquinolin-3-amine

CAS番号:881668-93-5

MF:C10H10N2O

メガワット:174.199202060699

MDL:MFCD19689868

CID:1016050

PubChem ID:59507743

5-methoxyquinolin-3-amine 化学的及び物理的性質

名前と識別子

-

- 5-methoxyquinolin-3-amine

- 3-amino-5-methoxyquinoline

- CS-0326127

- SB68477

- AS-41416

- AKOS025146680

- DTXSID20732210

- SCHEMBL2815588

- AMY26298

- MFCD19689868

- 3-Quinolinamine, 5-methoxy-

- 881668-93-5

- A850599

- 5-Methoxy-3-quinolinamine

- MRYAIYLNPHLPAY-UHFFFAOYSA-N

- DB-331081

-

- MDL: MFCD19689868

- インチ: InChI=1S/C10H10N2O/c1-13-10-4-2-3-9-8(10)5-7(11)6-12-9/h2-6H,11H2,1H3

- InChIKey: MRYAIYLNPHLPAY-UHFFFAOYSA-N

- ほほえんだ: COC1=CC=CC2=C1C=C(C=N2)N

計算された属性

- せいみつぶんしりょう: 174.079312947g/mol

- どういたいしつりょう: 174.079312947g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 174

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 48.1Ų

5-methoxyquinolin-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M223453-100mg |

5-Methoxyquinolin-3-amine |

881668-93-5 | 100mg |

$ 340.00 | 2022-06-04 | ||

| eNovation Chemicals LLC | D256906-500mg |

5-methoxyquinolin-3-amine |

881668-93-5 | 95% | 500mg |

$585 | 2024-05-24 | |

| TRC | M223453-10mg |

5-Methoxyquinolin-3-amine |

881668-93-5 | 10mg |

$ 70.00 | 2022-06-04 | ||

| Chemenu | CM143492-1g |

5-Methoxyquinolin-3-amine |

881668-93-5 | 95% | 1g |

$*** | 2023-05-29 | |

| A2B Chem LLC | AI59041-250mg |

5-Methoxyquinolin-3-amine |

881668-93-5 | 97% | 250mg |

$160.00 | 2023-12-29 | |

| abcr | AB448038-1g |

5-Methoxyquinolin-3-amine; . |

881668-93-5 | 1g |

€1220.10 | 2024-08-03 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2072-100mg |

5-methoxyquinolin-3-amine |

881668-93-5 | 95% | 100mg |

¥958.0 | 2024-04-16 | |

| A2B Chem LLC | AI59041-100mg |

5-Methoxyquinolin-3-amine |

881668-93-5 | 95% | 100mg |

$209.00 | 2024-04-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2072-100.0mg |

5-methoxyquinolin-3-amine |

881668-93-5 | 95% | 100.0mg |

¥877.0000 | 2024-07-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2072-500.0mg |

5-methoxyquinolin-3-amine |

881668-93-5 | 95% | 500.0mg |

¥2328.0000 | 2024-07-20 |

5-methoxyquinolin-3-amine 関連文献

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

881668-93-5 (5-methoxyquinolin-3-amine) 関連製品

- 30465-68-0(5-methoxyquinolin-8-amine)

- 29507-86-6(6-Methoxyquinolin-3-amine)

- 90-52-8(6-methoxyquinolin-8-amine)

- 87199-83-5(7-Methoxyquinolin-3-amine)

- 59665-93-9(8-Amino-4-methoxyquinoline)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:881668-93-5)5-methoxyquinolin-3-amine

清らかである:99%

はかる:1g

価格 ($):401.0